

Alsterpaullone In Vitro Kinase Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: Paullone

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Introduction

Alster**paullone** is a potent, cell-permeable inhibitor of several protein kinases, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3] It belongs to the **paullone** class of small molecules, which are known to target cyclin-dependent kinases (CDKs).[4] Alster**paullone** primarily exhibits inhibitory activity against CDK1/cyclin B, CDK2/cyclin A, and Glycogen Synthase Kinase-3 β (GSK-3 β).[1][5] Its ability to induce apoptosis is linked to the activation of caspase-9 following mitochondrial perturbation.[2] These characteristics make alster**paullone** a valuable tool for studying cell cycle regulation and a potential candidate for therapeutic development. This document provides detailed protocols for performing in vitro kinase assays to evaluate the inhibitory activity of alster**paullone** against its primary kinase targets.

Data Presentation: Inhibitory Activity of Alsterpaullone

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of alster**paullone** against various protein kinases, providing a clear comparison of its potency.

Kinase Target	IC50 (μM)
CDK1/cyclin B	0.035[1][4]
CDK2/cyclin A	0.02[5]
CDK5/p35	0.04[5]
GSK-3β	0.004 - 0.11[1][5]
Lck	0.47[1]

Experimental Protocols

This section outlines the detailed methodologies for performing in vitro kinase assays with alster**paullone**, focusing on its primary targets, CDK1/cyclin B and GSK-3β. These protocols are adaptable for use with various detection methods, including radiometric, fluorescence-based, and luminescence-based assays.

Protocol 1: CDK1/cyclin B In Vitro Kinase Assay

This protocol is designed to measure the inhibitory effect of alster**paullone** on the activity of CDK1/cyclin B.

Materials:

- Active recombinant human CDK1/cyclin B enzyme
- CDK substrate peptide (e.g., a peptide derived from Histone H1)
- Alster**paullone** (dissolved in DMSO)
- Kinase Assay Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 μM Na-orthovanadate, 1.2 mM DTT)[6]
- ATP solution
- 96-well plates
- Detection reagent (e.g., Kinase-Glo® MAX, radioactive [γ -³²P]ATP)

- Plate reader (luminescence or scintillation counter)

Procedure:

- Prepare Alster**paullone** Dilutions: Prepare a serial dilution of alster**paullone** in DMSO. A final DMSO concentration in the assay should not exceed 1%.
- Prepare Master Mix: Prepare a master mix containing the kinase assay buffer, CDK substrate peptide, and ATP. The final ATP concentration should be close to its K_m for the kinase to ensure sensitive inhibition measurements.
- Assay Plate Setup:
 - Add the alster**paullone** dilutions to the appropriate wells of a 96-well plate.
 - Include "no inhibitor" controls (with DMSO only) and "blank" controls (without enzyme).
- Add Master Mix: Add the master mix to all wells.
- Initiate the Reaction: Add the diluted CDK1/cyclin B enzyme to all wells except the "blank" controls to start the kinase reaction.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the Reaction and Detect Signal:
 - Luminescence-based detection (e.g., Kinase-Glo®): Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP. Incubate as per the manufacturer's instructions and measure luminescence.^[7]
 - Radiometric detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ -³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each alster**paullone** concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by plotting the

percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: GSK-3 β In Vitro Kinase Assay

This protocol measures the inhibitory effect of alster**paullone** on GSK-3 β activity.

Materials:

- Active recombinant human GSK-3 β enzyme
- GSK-3 β substrate peptide (e.g., a phosphopeptide like GSM peptide)
- Alster**paullone** (dissolved in DMSO)
- Kinase Assay Buffer (e.g., 5x Kinase Assay Buffer containing DTT)[8]
- ATP solution
- 96-well plates
- Detection reagent (e.g., ADP-Glo™, LANCE® Ultra TR-FRET)
- Plate reader (luminescence or TR-FRET compatible)

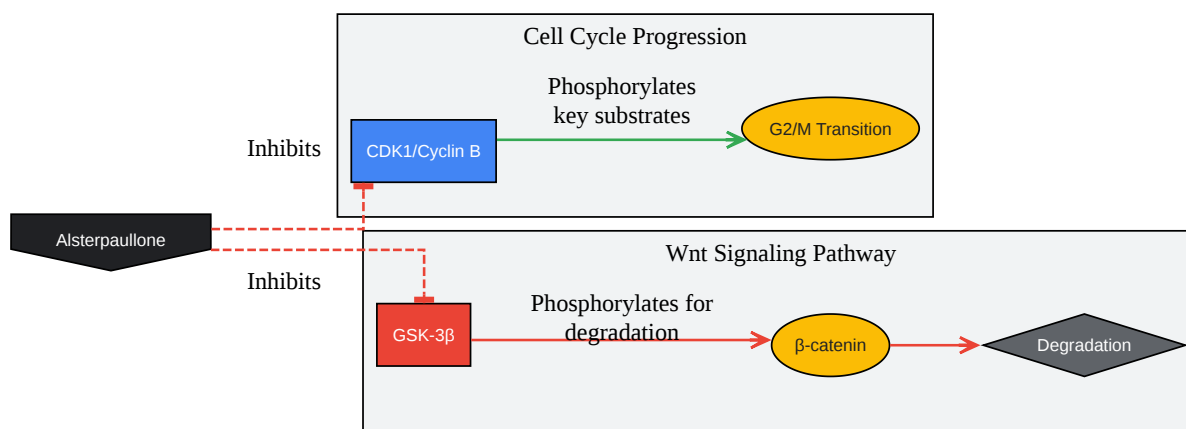
Procedure:

- Prepare Alster**paullone** Dilutions: Prepare a serial dilution of alster**paullone** in DMSO.
- Prepare Master Mix: Prepare a master mix containing the kinase assay buffer and GSK-3 β substrate peptide.
- Assay Plate Setup:
 - Add the alster**paullone** dilutions to the wells of a 96-well plate.
 - Include "no inhibitor" controls and "blank" controls.
- Add Master Mix and ATP: Add the master mix to all wells, followed by the ATP solution.

- Initiate the Reaction: Add the diluted GSK-3 β enzyme to all wells except the "blank" controls.
- Incubation: Incubate the plate at 30°C for 45 minutes.[8]
- Stop the Reaction and Detect Signal:
 - Luminescence-based detection (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the resulting luminescence.[9]
 - TR-FRET detection (e.g., LANCE® Ultra): Add a solution containing a europium-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled acceptor bead. Incubate to allow for antibody-substrate binding and measure the TR-FRET signal.
- Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in the CDK1/cyclin B assay protocol.

Visualizations

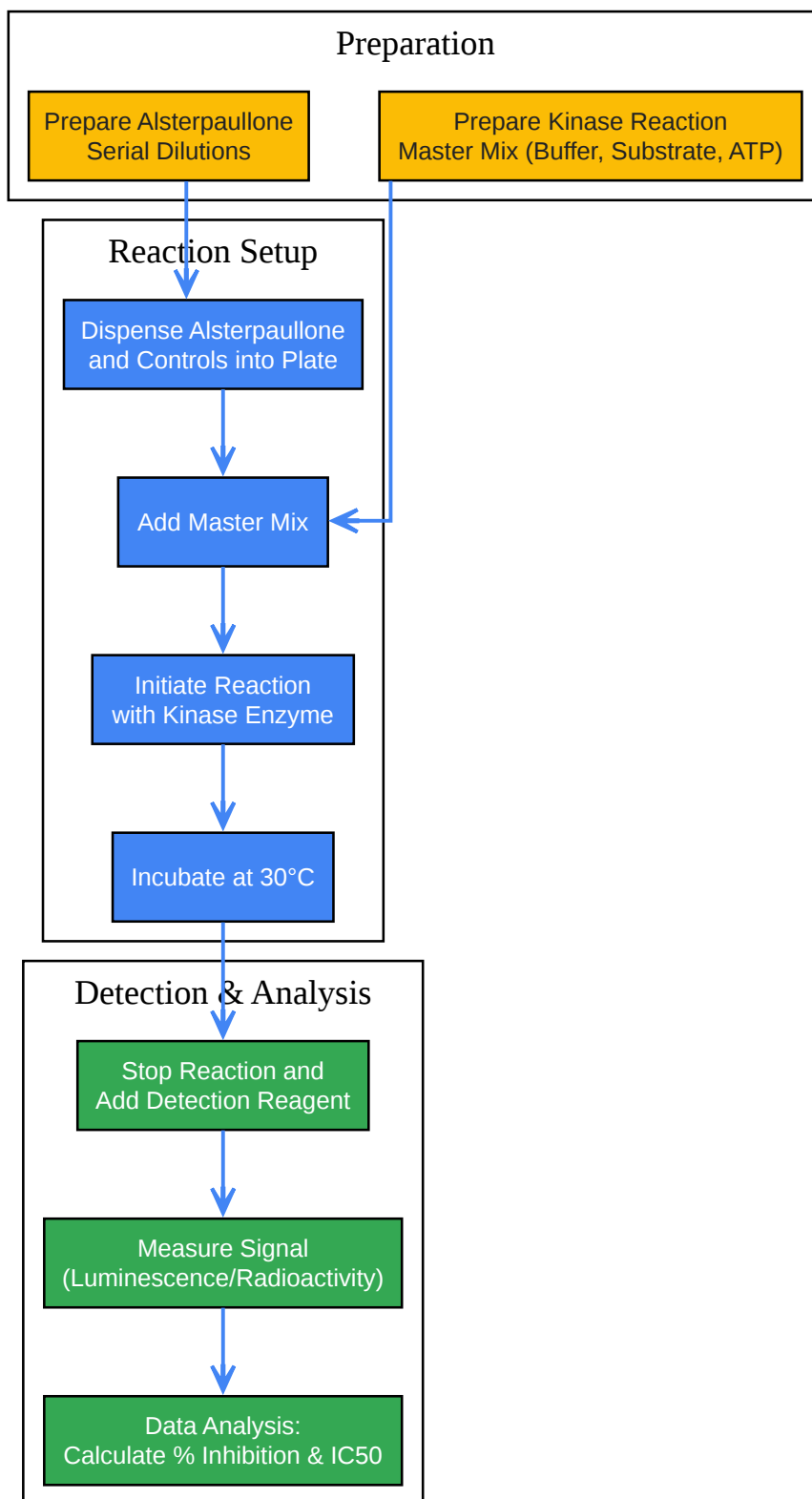
Signaling Pathway Context



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Caption: Alsterpaullone inhibits CDK1/Cyclin B and GSK-3 β signaling pathways.

Experimental Workflow



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Caption: Workflow for an in vitro kinase assay to determine alsterpaullone's IC50.

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